5-Azido-1,1-dimethylethylester Pentanoic Acid
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Overview
Description
5-Azido-1,1-dimethylethylester Pentanoic Acid is a versatile compound used in various chemical reactions and applications. It is known for its role in click chemistry, particularly in the synthesis of complex molecules through azide-alkyne cycloaddition reactions . This compound is valuable in scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromopentanoic acid with sodium azide under suitable conditions to replace the bromine atom with an azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Azido-1,1-dimethylethylester Pentanoic Acid may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Azido-1,1-dimethylethylester Pentanoic Acid undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group reacts with alkynes in the presence of copper catalysts to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Sodium Azide: Used in the synthesis of the compound by replacing halogen atoms with azido groups.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Functionalized Derivatives: Formed through substitution reactions with various reagents.
Scientific Research Applications
5-Azido-1,1-dimethylethylester Pentanoic Acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules through click chemistry.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-Azido-1,1-dimethylethylester Pentanoic Acid primarily involves its reactivity with alkynes to form triazoles. The azido group undergoes a cycloaddition reaction with alkynes in the presence of copper catalysts, resulting in the formation of stable triazole rings . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
5-Azidopentanoic Acid: Similar in structure but lacks the dimethylethylester group.
5-Iodo-1,2,3-triazole Containing Macrocycles: Formed through similar click chemistry reactions.
Uniqueness
5-Azido-1,1-dimethylethylester Pentanoic Acid is unique due to its combination of the azido group and the dimethylethylester moiety, which enhances its reactivity and versatility in chemical synthesis . This makes it a valuable compound for creating complex and functionalized molecules.
Properties
Molecular Formula |
C9H17N3O2 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 5-azidopentanoate |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)6-4-5-7-11-12-10/h4-7H2,1-3H3 |
InChI Key |
XCFLKHUSECTJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
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